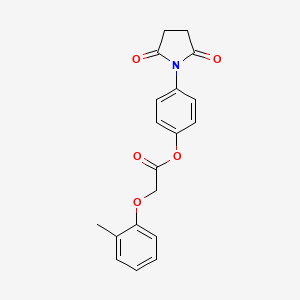
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide, also known as CP-409,092, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been studied extensively for its pharmacological properties.
Wirkmechanismus
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide exerts its pharmacological effects by inhibiting the activity of PDE10A, which leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain. This, in turn, leads to an increase in the release of dopamine, a neurotransmitter that plays a crucial role in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, it has been found to improve cognitive function, reduce motor deficits, and decrease the levels of oxidative stress and inflammation in the brain. It has also been found to enhance the activity of neurotrophic factors, which are essential for the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide in lab experiments is its potency and selectivity for PDE10A, which makes it a useful tool for studying the role of this enzyme in various neurological disorders. However, one of the limitations of using this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide. One area of research is the development of novel formulations or delivery methods to improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as depression and anxiety disorders. Additionally, further studies are needed to elucidate the long-term effects and safety profile of this compound.
Synthesemethoden
The synthesis of 2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide involves the reaction of 2,6-dimethyl-4-bromo-1,4-dihydro-3,5-pyridinedicarboxamide with 2-thiophenecarboxylic acid followed by reduction with palladium on carbon. This method has been optimized and yields the compound in high purity.
Wissenschaftliche Forschungsanwendungen
2,6-dimethyl-4-(2-thienyl)-1,4-dihydro-3,5-pyridinedicarboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have a selective and potent inhibitory effect on the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of dopamine and cAMP signaling pathways. This makes it a potential candidate for the treatment of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
2,6-dimethyl-4-thiophen-2-yl-1,4-dihydropyridine-3,5-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-6-9(12(14)17)11(8-4-3-5-19-8)10(13(15)18)7(2)16-6/h3-5,11,16H,1-2H3,(H2,14,17)(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXICMMLVOSUBCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)N)C2=CC=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
![2-(4-isopropylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5784476.png)


![2-{[(4-chlorophenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5784492.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B5784500.png)


![5-[(1-azepanylmethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B5784517.png)
![N-[(2-hydroxy-6-methoxy-3-quinolinyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B5784526.png)

![ethyl 5-[5-(2,4-dihydroxy-5-propylphenyl)-3-methyl-4-isoxazolyl]-2-furoate](/img/structure/B5784562.png)

![2-(2-chlorophenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5784574.png)